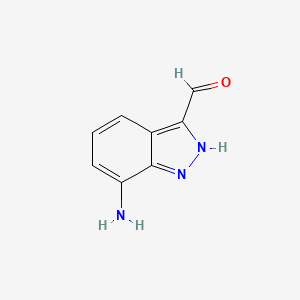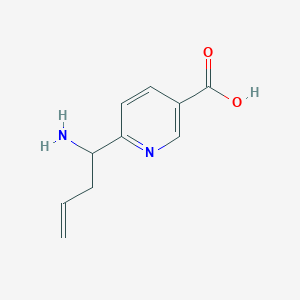
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with difluoromethylamine under basic conditions to introduce the difluoromethyl group. The amino group can then be introduced through nucleophilic substitution reactions using ammonia or amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
化学反応の分析
Types of Reactions
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Compounds with a methyl group instead of a difluoromethyl group.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-Amino-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design .
類似化合物との比較
Similar Compounds
5-Amino-2-chloropyridine: Similar structure but with a chlorine atom instead of a difluoromethyl group.
5-Amino-2-methylpyridine: Contains a methyl group instead of a difluoromethyl group.
5-Amino-2-fluoropyridine: Features a single fluorine atom instead of a difluoromethyl group.
Uniqueness
5-Amino-1-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
特性
分子式 |
C6H6F2N2O |
|---|---|
分子量 |
160.12 g/mol |
IUPAC名 |
5-amino-1-(difluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)10-3-4(9)1-2-5(10)11/h1-3,6H,9H2 |
InChIキー |
JWSOJOHTNDODEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C=C1N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




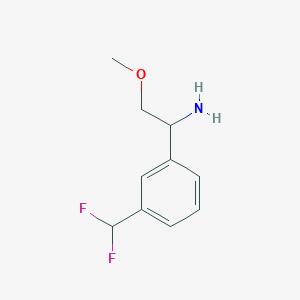

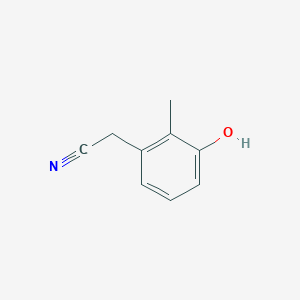
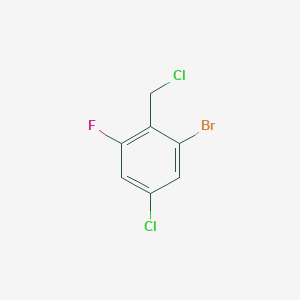
![6-bromo-2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12964692.png)
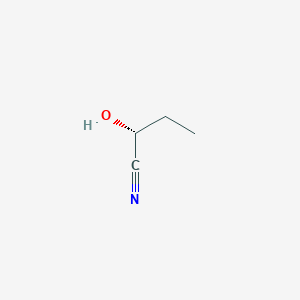



![2-[4-(Tert-butyldimethylsilyloxy)pyrazol-1-yl]acetic acid](/img/structure/B12964729.png)
